molecular formula C9H19N B2868255 N-ethyl-3-methylcyclohexan-1-amine CAS No. 39190-91-5

N-ethyl-3-methylcyclohexan-1-amine

Cat. No. B2868255
CAS RN: 39190-91-5
M. Wt: 141.258
InChI Key: DYGGEUFVMBHOIC-UHFFFAOYSA-N
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Description

“N-ethyl-3-methylcyclohexan-1-amine” is a chemical compound with the CAS Number: 39190-91-5 . Its IUPAC name is N-ethyl-3-methylcyclohexanamine . The molecular weight of this compound is 141.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19N/c1-3-10-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 141.26 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Bioconjugation in Aqueous Media

N-ethyl-3-methylcyclohexan-1-amine's reactivity has been explored in the context of amide formation between carboxylic acid and amine in aqueous media using carbodiimide. Studies have shown that this process is sensitive to pH and the cyclizability of carboxylic acids, highlighting the compound's utility in precise bioconjugation applications under specific conditions. The formation of amides is crucial for bioconjugation, with implications for drug development and biomaterials research (Nakajima & Ikada, 1995).

Polymer Chemistry

In the realm of polymer chemistry, this compound is instrumental in the synthesis of amine-capped polyethylenes through organolanthanide-mediated polymerizations. This method facilitates the introduction of functional amine groups into polyolefins, broadening the scope of applications for these materials in various industrial and research settings (Amin & Marks, 2007).

Catalysis

The compound has been used to study the efficiency of ligand systems in ethylene tetramerization, a process crucial for producing high-value chemical feedstocks. Research in this area focuses on optimizing ligand structures to enhance catalytic activity and selectivity, demonstrating the compound's role in advancing catalytic processes for industrial applications (Kuhlmann et al., 2007).

Analytical and Material Science

This compound's derivatives have been synthesized and characterized for their potential as new psychoactive substances. This research contributes to forensic science by providing methods for the identification and analysis of these compounds, aiding in the regulatory and safety assessments of new materials (Wallach et al., 2016).

Environmental Chemistry

Exploration of this compound and its derivatives in the context of N-methylation of amines using carbon dioxide offers a greener alternative to traditional methylation methods. This research is pivotal for developing environmentally friendly synthetic routes that minimize hazardous waste and utilize CO2 as a raw material (Santoro et al., 2015).

Safety and Hazards

“N-ethyl-3-methylcyclohexan-1-amine” is classified as dangerous, with hazard statements including H226, H302, H314, and H335 . These codes indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-3-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-10-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGEUFVMBHOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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